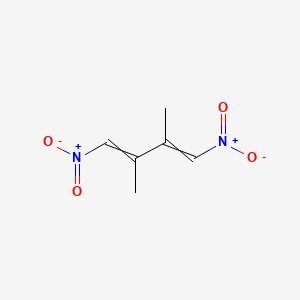
2,3-Dimethyl-1,4-dinitrobuta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethyl-1,4-dinitrobuta-1,3-diene is an organic compound with the molecular formula C6H8N2O4 It is a derivative of butadiene, characterized by the presence of two nitro groups and two methyl groups attached to the butadiene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene typically involves the nitration of 2,3-dimethyl-1,3-butadiene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction conditions must be carefully monitored to ensure the selective formation of the dinitro compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The product is typically purified through recrystallization or distillation.
化学反应分析
Types of Reactions
2,3-Dimethyl-1,4-dinitrobuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, yielding diamines.
Substitution: Halogenation and other substitution reactions can occur at the double bonds or the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Diamines with two amino groups replacing the nitro groups.
Substitution: Halogenated derivatives with chlorine or bromine atoms.
科学研究应用
2,3-Dimethyl-1,4-dinitrobuta-1,3-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene involves its interaction with molecular targets through its nitro and diene functional groups. The nitro groups can participate in redox reactions, while the diene moiety can undergo cycloaddition reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects.
相似化合物的比较
Similar Compounds
1,3-Butadiene: A simpler diene without nitro or methyl groups.
2,3-Dimethyl-1,3-butadiene: Lacks the nitro groups present in 2,3-Dimethyl-1,4-dinitrobuta-1,3-diene.
1,4-Dinitrobutadiene: Contains nitro groups but lacks the methyl groups.
Uniqueness
This compound is unique due to the combination of its nitro and methyl groups, which confer distinct chemical reactivity and potential applications. The presence of both electron-withdrawing nitro groups and electron-donating methyl groups creates a compound with versatile chemical behavior.
属性
CAS 编号 |
922-34-9 |
|---|---|
分子式 |
C6H8N2O4 |
分子量 |
172.14 g/mol |
IUPAC 名称 |
2,3-dimethyl-1,4-dinitrobuta-1,3-diene |
InChI |
InChI=1S/C6H8N2O4/c1-5(3-7(9)10)6(2)4-8(11)12/h3-4H,1-2H3 |
InChI 键 |
GGDHTSMOXMEUSL-UHFFFAOYSA-N |
规范 SMILES |
CC(=C[N+](=O)[O-])C(=C[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


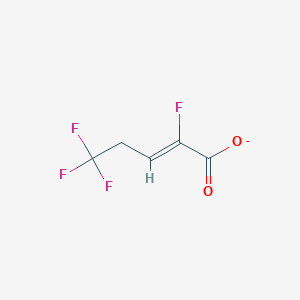
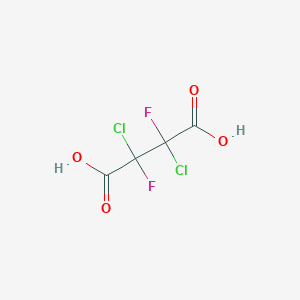
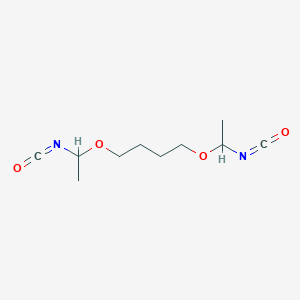

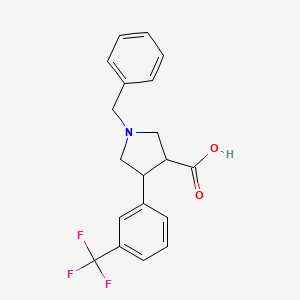
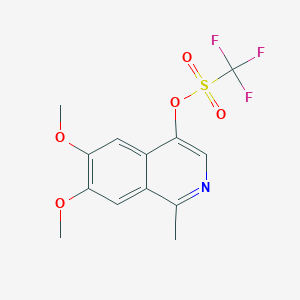
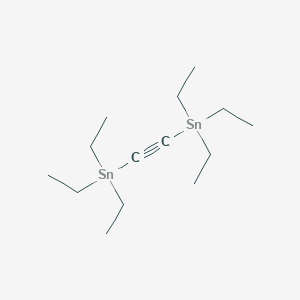
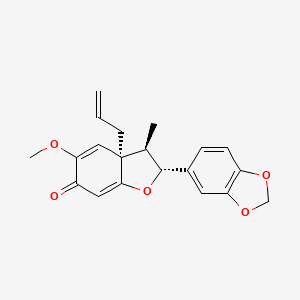
![(8R,9S,10R,13S,14S,15S,17S)-15-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751669.png)

![2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one](/img/structure/B14751678.png)
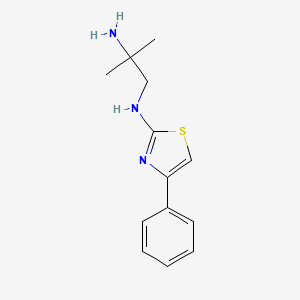
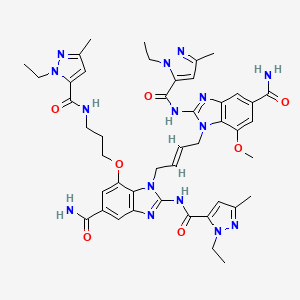
![Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]-](/img/structure/B14751713.png)
